![molecular formula C11H12FNO B037908 1-(2-Fluorophenyl)piperidin-4-one CAS No. 115012-46-9](/img/structure/B37908.png)
1-(2-Fluorophenyl)piperidin-4-one
Overview
Description
1-(2-Fluorophenyl)piperidin-4-one is a chemical compound with the molecular formula C11H12FNO . It has a molecular weight of 193.22 .
Synthesis Analysis
The synthesis of piperidin-4-one derivatives, including 1-(2-Fluorophenyl)piperidin-4-one, has been reported in the literature . The synthesis involves reactions such as Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .
Molecular Structure Analysis
The InChI code for 1-(2-Fluorophenyl)piperidin-4-one is 1S/C11H12FNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2 . This indicates the presence of a fluorophenyl group and a piperidinone group in the molecule .
Physical And Chemical Properties Analysis
1-(2-Fluorophenyl)piperidin-4-one is a solid at room temperature .
Scientific Research Applications
Drug Discovery
Piperidine derivatives, including “1-(2-Fluorophenyl)piperidin-4-one”, are pivotal cornerstones in the production of drugs . They exhibit several important pharmacophoric features and are utilized in different therapeutic applications .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . They show a wide variety of biological activities, making them a vital fundament in the production of drugs .
Antiviral Applications
Piperidin-4-one compounds have applications as antiviral agents . Their unique structure and properties make them effective in combating various viral diseases .
Antimicrobial and Antifungal Applications
Some derivatives of “1-(2-Fluorophenyl)piperidin-4-one” have been synthesized and screened for their antibacterial and antifungal activities. This research is crucial in the field of medicinal chemistry, exploring the potential of these compounds as antimicrobial agents.
Antimalarial Applications
Structurally simple synthetic 1, 4-disubstituted piperidines, including “1-(2-Fluorophenyl)piperidin-4-one”, have shown high selectivity for resistant Plasmodium falciparum . This makes them potential candidates for the development of novel antimalarial drugs .
Anti-inflammatory and Analgesic Applications
Piperidine derivatives, including “1-(2-Fluorophenyl)piperidin-4-one”, are being utilized as anti-inflammatory and analgesic agents . Their unique properties make them effective in managing pain and inflammation .
Antipsychotic Applications
Piperidine derivatives are also being utilized as antipsychotic agents . Their unique structure and properties make them effective in managing various psychiatric conditions .
Anticoagulant Applications
Piperidine derivatives have shown potential as anticoagulant agents . Their unique structure and properties make them effective in preventing blood clotting .
Future Directions
While specific future directions for 1-(2-Fluorophenyl)piperidin-4-one are not mentioned in the available literature, piperidine derivatives are of significant interest in the field of drug discovery . They are being explored for various therapeutic applications, indicating potential future research directions .
properties
IUPAC Name |
1-(2-fluorophenyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTRVLMTMGCKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455786 | |
Record name | 1-(2-fluorophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)piperidin-4-one | |
CAS RN |
115012-46-9 | |
Record name | 1-(2-fluorophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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